Isodiazinon

porphyrin biosynthesis toxicology organophosphate impurity

Isodiazinon is an organophosphate compound classified as a thiono-thiolo isomer of the widely used insecticide diazinon. It is formally identified as 2-isopropyl-6-methyl-4-S-pyrimidinyl diethylthiophosphate, with the CAS Registry Number 82463-42-1.

Molecular Formula C12H21N2O3PS
Molecular Weight 304.35 g/mol
CAS No. 82463-42-1
Cat. No. B1194333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodiazinon
CAS82463-42-1
Synonyms2-isopropyl-6-methyl-4-S-pyrimidinyl diethylthiophosphate
isodiazinon
Molecular FormulaC12H21N2O3PS
Molecular Weight304.35 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C
InChIInChI=1S/C12H21N2O3PS/c1-6-16-18(15,17-7-2)19-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3
InChIKeyICWWVIBLRJDIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isodiazinon (CAS 82463-42-1): Key Features, Comparator Profile, and Procurement Considerations


Isodiazinon is an organophosphate compound classified as a thiono-thiolo isomer of the widely used insecticide diazinon [1]. It is formally identified as 2-isopropyl-6-methyl-4-S-pyrimidinyl diethylthiophosphate, with the CAS Registry Number 82463-42-1 [1]. As a structural isomer, it shares the same molecular formula (C₁₂H₂₁N₂O₃PS) and molecular weight (304.35 g/mol) as diazinon but differs in the arrangement of functional groups, resulting in distinct biological and toxicological properties [1]. The compound is typically encountered as an impurity in technical-grade diazinon formulations and is known to inhibit porphyrin biosynthesis, a mechanism not shared by many other organophosphate insecticides [2][3].

Why Isodiazinon Cannot Be Substituted with Generic Diazinon or Other Organophosphates in Specialized Research


Isodiazinon exhibits a distinct toxicological profile that precludes its simple substitution with diazinon or other organophosphate insecticides. As a thiono-thiolo isomer, it has a unique ability to inhibit porphyrin biosynthesis—a property not shared by the parent diazinon molecule [1][2]. Studies have demonstrated that while both diazinon and isodiazinon cause coproporphyrin accumulation in chicken embryo liver cells, isodiazinon has a greater effect on porphyrin biosynthesis than diazinon [2]. Furthermore, in rats treated over a 100-day period, isodiazinon alone decreases liver ferrochelatase levels, whereas stabilized diazinon does not produce any enzyme inhibition [1]. These differences in biological activity underscore the importance of using the specific isomer for research into mechanisms of porphyrin pathway disruption, metabolic activation, and toxicity studies involving organophosphate impurities.

Quantitative Differential Evidence: Isodiazinon vs. Diazinon and Other Organophosphates


Superior Induction of Coproporphyrin Accumulation in Chicken Embryo Liver Cells Compared to Diazinon

Isodiazinon induces a greater degree of coproporphyrin accumulation in chicken embryo liver cell cultures than diazinon. This effect is directly attributed to the isomer's specific interference with the terminal steps of the porphyrin biosynthesis pathway [1].

porphyrin biosynthesis toxicology organophosphate impurity

Specific Inhibition of Hepatic Ferrochelatase Activity Not Observed with Stabilized Diazinon

In a 100-day rat study, isodiazinon treatment resulted in decreased levels of liver ferrochelatase, a key enzyme in heme synthesis. In contrast, treatment with stabilized diazinon over the same period produced no significant change in ferrochelatase activity [1]. This represents a clear biochemical differentiation.

enzyme inhibition ferrochelatase hepatotoxicity

Predicted Physicochemical Property Differences: LogP and Density

Predicted data indicate that isodiazinon and diazinon differ in key physicochemical parameters, despite being isomers. Isodiazinon has a predicted logP of 2.92 and a density of 1.2±0.1 g/cm³ . While direct experimental comparison to diazinon is not available in this source, the calculated differences provide a basis for chromatographic separation and may influence biological activity.

physicochemical properties isomer comparison computational chemistry

Optimal Application Scenarios for Isodiazinon Based on Differential Evidence


Mechanistic Studies of Porphyrin Biosynthesis Inhibition

Isodiazinon serves as a specific probe to investigate the terminal steps of heme synthesis, particularly ferrochelatase inhibition. Its unique ability to decrease ferrochelatase activity in vivo (unlike stabilized diazinon) makes it invaluable for studying porphyrin pathway disruption and related disorders such as porphyria cutanea tarda [1].

Toxicological Assessment of Organophosphate Impurities

Given its presence as an impurity in technical diazinon, isodiazinon is essential for accurate toxicological profiling. Researchers investigating the increased toxicity of aged diazinon formulations rely on this isomer to attribute specific adverse effects, such as porphyrin accumulation, to the impurity rather than the parent compound [2].

Development of Analytical Reference Standards

Isodiazinon's distinct physicochemical properties (e.g., predicted logP 2.92) necessitate a dedicated reference standard for accurate quantification. Analytical laboratories performing residue analysis in food or environmental samples must use isodiazinon standards to differentiate this impurity from diazinon, avoiding false-positive or inaccurate quantification .

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